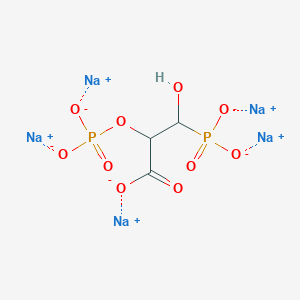

D-Glycerate 2,3-diphosphate sodium salt

Description

Contextual Significance as a Key Metabolic Regulator

D-Glycerate 2,3-diphosphate is a significant metabolic regulator, primarily through its function as an allosteric effector of hemoglobin. wikipedia.orgaklectures.compearson.com Allosteric effectors bind to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. In the case of 2,3-BPG, it binds to the deoxygenated form of hemoglobin (deoxyhemoglobin), decreasing its affinity for oxygen. aklectures.comvaia.comfiveable.me This action promotes the release of oxygen from hemoglobin into the tissues that need it most. wikipedia.orgvaia.com

The synthesis of 2,3-BPG occurs in red blood cells through a metabolic detour from the standard glycolytic pathway known as the Rapoport-Luebering shunt. wikipedia.orgbyjus.comhcplive.com In this shunt, the enzyme bisphosphoglycerate mutase converts 1,3-BPG, an intermediate in glycolysis, into 2,3-BPG. wikipedia.orgbyjus.com This pathway bypasses a step in glycolysis that would normally generate adenosine (B11128) triphosphate (ATP). wikipedia.orgbyjus.com This creates a crucial balance within the erythrocyte between energy production (ATP generation) and the need to maintain adequate oxygen delivery to tissues, which is modulated by the concentration of 2,3-BPG. wikipedia.org

The concentration of 2,3-BPG in human red blood cells is approximately 5 mmol/L, which is roughly equivalent to the molar concentration of hemoglobin. wikipedia.orgfiu.edu This near-equimolar ratio makes the oxygen affinity of hemoglobin highly sensitive to changes in 2,3-BPG levels. nih.gov The body can adjust the concentration of 2,3-BPG in response to various physiological conditions. For instance, in conditions of chronic hypoxia, such as at high altitudes or in individuals with chronic lung disease, the concentration of 2,3-BPG in red blood cells increases. wikipedia.orgtuscany-diet.net This increase facilitates greater oxygen release to the tissues to compensate for lower oxygen availability. fiveable.metuscany-diet.net

The interaction between 2,3-BPG and hemoglobin is highly specific. The negatively charged 2,3-BPG molecule fits into a positively charged cavity in the center of the deoxyhemoglobin tetramer, forming salt bridges with lysine (B10760008) and histidine residues in the beta subunits. wikipedia.orgbyjus.comnih.gov This binding stabilizes the tense (T) state of hemoglobin, which has a lower affinity for oxygen. aklectures.combyjus.com When hemoglobin becomes oxygenated (the relaxed or R state), this central cavity narrows, and 2,3-BPG is expelled. wikipedia.orgbyjus.com Without 2,3-BPG, hemoglobin's affinity for oxygen would be much higher, making it an inefficient oxygen transporter as it would not release oxygen effectively to the tissues. aklectures.comditki.com

Historical Discoveries of its Allosteric Function

The crucial role of D-Glycerate 2,3-diphosphate as an allosteric effector of hemoglobin was a significant discovery in the field of biochemistry and physiology. For a long time, scientists noted that purified hemoglobin had a much higher affinity for oxygen than hemoglobin within red blood cells, but the reason for this discrepancy was unknown. aklectures.compnas.org

The breakthrough came in 1967 when scientists Reinhold Benesch and Ruth Benesch demonstrated that organic phosphates within the erythrocyte were responsible for this difference. wikipedia.orgbyjus.compnas.orgnih.gov Their research identified 2,3-BPG as the primary compound responsible for modulating hemoglobin's oxygen affinity. wikipedia.orgfiu.edubyjus.com They showed that 2,3-BPG binds to deoxyhemoglobin and not to oxyhemoglobin, thereby stabilizing the deoxygenated form and promoting oxygen release. pnas.org This discovery explained how hemoglobin could efficiently bind oxygen in the high partial pressure environment of the lungs and release it in the lower partial pressure environment of the peripheral tissues. wikipedia.orgvaia.com The work of the Benesches was a landmark in understanding the molecular basis of respiratory physiology and the allosteric regulation of protein function. byjus.compnas.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentasodium;3-hydroxy-3-phosphonato-2-phosphonatooxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2.5Na/c4-2(5)1(13-15(10,11)12)3(6)14(7,8)9;;;;;/h1,3,6H,(H,4,5)(H2,7,8,9)(H2,10,11,12);;;;;/q;5*+1/p-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQKCSGKABRSHD-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)([O-])[O-])(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Na5O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Biological Roles of D Glycerate 2,3 Diphosphate

Allosteric Modulation of Hemoglobin Oxygen Affinity

One of the most well-documented roles of 2,3-BPG is its function as a potent allosteric effector of hemoglobin. wikipedia.orgaklectures.compearson.com Allosteric effectors are molecules that bind to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. In the case of hemoglobin, 2,3-BPG binding decreases the protein's affinity for oxygen, a crucial mechanism for efficient oxygen release to the body's tissues. aklectures.comenmeder.comvaia.com

Specific Binding to Deoxyhemoglobin Conformations

2,3-BPG binds preferentially to the deoxygenated form of hemoglobin (deoxyhemoglobin). wikipedia.orgyoutube.com This specificity is due to conformational differences between the oxygenated (R-state) and deoxygenated (T-state) forms of the hemoglobin molecule. wikipedia.orgaklectures.com Deoxyhemoglobin, in its T-state, possesses a central cavity between its two beta subunits that is lined with several positively charged amino acid residues. youtube.comyoutube.com This pocket is the specific binding site for the negatively charged 2,3-BPG molecule. youtube.comyoutube.com

The interaction is stabilized by the formation of salt bridges and ionic bonds between the phosphate (B84403) groups of 2,3-BPG and the positively charged side chains of specific amino acids within the central cavity of the deoxyhemoglobin tetramer. wikipedia.orgstandardofcare.comyoutube.com Research has identified key amino acid residues involved in this binding, including valine at the first position, lysine (B10760008) at the 82nd position, and histidine at the 143rd position of each beta chain. youtube.comnih.gov When hemoglobin binds oxygen and transitions to the R-state, this central cavity narrows, expelling the 2,3-BPG molecule as it can no longer fit. wikipedia.orgyoutube.comyoutube.com

Stabilization of the T-State and Oxygen Release Dynamics

This modulation of oxygen affinity is graphically represented by a rightward shift in the oxygen-hemoglobin dissociation curve. aklectures.comvaia.comstandardofcare.comwikipedia.org A right-shifted curve indicates that a lower partial pressure of oxygen is required to achieve 50% hemoglobin saturation (a higher P50 value), signifying that hemoglobin releases oxygen more readily to the surrounding tissues. vaia.comnih.gov In the absence of 2,3-BPG, hemoglobin has a much higher affinity for oxygen, which would result in inefficient oxygen delivery to peripheral tissues where oxygen tension is lower. aklectures.comditki.com Therefore, the presence of 2,3-BPG in red blood cells is essential for ensuring that tissues with high metabolic demands receive an adequate oxygen supply. vaia.compnas.orgyoutube.com

| Condition | Hemoglobin State Favored | Oxygen Affinity | Oxygen Dissociation Curve | Oxygen Delivery to Tissues |

|---|---|---|---|---|

| Presence of 2,3-BPG | T-State (Deoxyhemoglobin) | Decreased | Shifted to the Right | Enhanced |

| Absence of 2,3-BPG | R-State (Oxyhemoglobin) | Increased | Shifted to the Left | Impaired |

Regulatory Influence on Erythrocyte Glycolytic Flux

Beyond its critical role in oxygen transport, 2,3-BPG also acts as a key regulator of its own synthesis through feedback mechanisms within the erythrocyte's glycolytic pathway. nih.govumich.edu Since red blood cells lack mitochondria, they are entirely dependent on glycolysis for their energy (ATP) production. quora.com The synthesis of 2,3-BPG occurs in the Rapoport-Luebering shunt, which bypasses an ATP-generating step in glycolysis, creating a delicate balance between energy production and oxygen delivery regulation. wikipedia.orgquora.comstandardofcare.com

Allosteric Inhibition of Rate-Limiting Glycolytic Enzymes (e.g., Hexokinase, Phosphofructokinase, Pyruvate (B1213749) Kinase)

Research has demonstrated that 2,3-BPG can exert inhibitory effects on several key regulatory enzymes of the glycolytic pathway. This feedback inhibition is crucial for controlling the rate of glycolysis and the intracellular concentration of 2,3-BPG itself. nih.gov

Hexokinase: Hexokinase catalyzes the first committed step of glycolysis, the phosphorylation of glucose. umich.edu Studies have shown that 2,3-BPG inhibits hexokinase activity. umich.edunih.gov This inhibition is complex and can be relieved by increasing concentrations of ATP and magnesium ions (Mg2+), suggesting a sophisticated mechanism for modulating the entry of glucose into the glycolytic pathway based on the cell's energy status and oxygen delivery needs. umich.edunih.gov

| Enzyme | Role in Glycolysis | Effect of 2,3-BPG | Reference |

|---|---|---|---|

| Hexokinase | First rate-limiting step | Inhibition | umich.edunih.gov |

| Phosphofructokinase | Major control point | Inhibition (conflicting reports exist) | nih.govuu.nlnih.gov |

| Pyruvate Kinase | Final ATP-generating step | Indirect inhibition via pathway feedback | frontiersin.orgnih.gov |

Interaction with Cellular Protein Phosphorylation Systems

Emerging research indicates that the influence of 2,3-BPG may extend beyond hemoglobin and glycolysis to include interactions with cellular signaling pathways, specifically those involving protein phosphorylation. Protein phosphorylation is a fundamental mechanism by which cellular processes are regulated.

Studies in reticulocyte lysates have shown that 2,3-BPG can inhibit protein synthesis. nih.gov This inhibition appears to be linked to its effect on protein phosphorylation systems. Specifically, 2,3-BPG has been found to inhibit the phosphorylation of the beta subunit of eukaryotic initiation factor 2 (eIF-2) by casein kinase II. nih.gov The phosphorylation of eIF-2 is a key regulatory step in the initiation of protein synthesis. By inhibiting this phosphorylation event, 2,3-BPG can effectively downregulate global protein synthesis, including the synthesis of globin chains for hemoglobin, at physiological concentrations. nih.gov This suggests a broader regulatory role for 2,3-BPG, linking the cell's metabolic state and oxygen-carrying capacity to the control of protein translation.

Stimulation of Protein Kinase C-Mediated Phosphorylation (e.g., Erythrocyte Protein 4.1)

D-Glycerate 2,3-diphosphate has been shown to selectively stimulate the phosphorylation of Erythrocyte Protein 4.1 (4.1R) by Protein Kinase C (PKC). nih.gov This effect is noteworthy as 2,3-DPG generally inhibits the phosphorylation of most other erythrocyte membrane proteins by both endogenous membrane-bound kinases and purified PKC. nih.gov

Research using purified protein 4.1 preparations demonstrated that 2,3-DPG stimulates both the rate and the extent of its phosphorylation by PKC. nih.gov In the presence of 10 mM 2,3-DPG, the amount of phosphate incorporated into protein 4.1 was observed to double, reaching 2 moles of phosphate per mole of protein 4.1. nih.gov Analysis of the phosphorylation sites revealed that while the increased phosphate incorporation was distributed across all phosphopeptides, two specific phosphopeptides showed a significantly higher level of labeling. nih.gov

Table 1: Effect of 2,3-DPG on Protein Kinase C-Mediated Phosphorylation of Erythrocyte Protein 4.1

| Parameter | Observation | Reference |

| Substrate | Purified Erythrocyte Protein 4.1 | nih.gov |

| Kinase | Protein Kinase C (PKC) | nih.gov |

| Effect of 2,3-DPG | Stimulation of phosphorylation rate and extent | nih.gov |

| Phosphate Incorporation | Doubles to 2 mol phosphate / mol protein 4.1 (at 10 mM 2,3-DPG) | nih.gov |

| Effect on Other Proteins | Phosphorylation of most other membrane proteins is inhibited | nih.gov |

| Functional Consequence | Decreased membrane mechanical stability | nih.govresearchgate.net |

Differential Effects on Other Protein Kinases (e.g., Casein Kinases, cAMP-Dependent Protein Kinase)

In contrast to its stimulatory effect on the PKC-mediated phosphorylation of protein 4.1, 2,3-DPG generally exhibits an inhibitory effect on other protein kinases. nih.gov Specifically, the phosphorylation of substrates by the cytosolic erythrocyte casein kinase and the cyclic AMP-dependent protein kinase (PKA) is inhibited by 2,3-DPG. nih.gov

Studies on human erythrocyte casein kinases have shown that the predominant cytosolic form (CS) and the membrane-bound form (MS) are both inhibited by 2,3-DPG. nih.gov However, the extent of this inhibition can be influenced by the concentrations of the substrate (casein) and monovalent salts in the assay, and under certain conditions, the enzymes may appear unaffected or even stimulated. nih.gov Another minor cytosolic casein kinase, known as CTS, is consistently inhibited by 2,3-DPG under all tested conditions. nih.gov

Further investigation into the regulation of casein kinase II from rabbit reticulocytes revealed that 2,3-DPG acts as a modulator. nih.gov The inhibition by 2,3-DPG was found to be competitive with respect to the protein substrate and noncompetitive with ATP. nih.gov Interestingly, at low concentrations, 2,3-DPG could stimulate the phosphorylation of substrates like β-casein and eukaryotic initiation factors eIF-2 and eIF-3. nih.gov This suggests a dual regulatory role for 2,3-DPG on casein kinase II, acting as both an activator and an inhibitor within a physiological concentration range by binding at the substrate binding site. nih.gov

Table 2: Differential Effects of 2,3-DPG on Various Protein Kinases

| Kinase | Substrate(s) | Observed Effect of 2,3-DPG | Reference |

| Protein Kinase C (PKC) | Erythrocyte Protein 4.1 | Stimulatory | nih.gov |

| Protein Kinase C (PKC) | Most other membrane proteins | Inhibitory | nih.gov |

| cAMP-Dependent Protein Kinase (PKA) | General | Inhibitory | nih.gov |

| Erythrocyte Casein Kinase (CS & MS) | Casein | Generally Inhibitory (context-dependent) | nih.gov |

| Erythrocyte Casein Kinase (CTS) | Casein | Inhibitory | nih.gov |

| Casein Kinase II | β-casein, eIF-2, eIF-3 | Inhibitory (competitive with protein substrate); Stimulatory at low concentrations | nih.gov |

Role in Cellular Adaptations to Altered Oxygen Tension

The most critical role of D-glycerate 2,3-diphosphate is as a primary allosteric effector of hemoglobin, enabling cellular adaptation to conditions of altered oxygen tension, or hypoxia. nih.govwikipedia.org This function is central to maintaining adequate oxygen delivery to tissues when oxygen availability is compromised, such as at high altitudes or in anemic states. fiu.eduwikipedia.org

The mechanism involves the specific binding of one molecule of 2,3-DPG to the central cavity of deoxygenated hemoglobin. derangedphysiology.comannualreviews.org This interaction stabilizes the tense (T) conformational state of hemoglobin, which has a lower affinity for oxygen. wikipedia.orgderangedphysiology.com By stabilizing the deoxygenated form, 2,3-DPG facilitates the release of oxygen from hemoglobin into the peripheral tissues that require it most. nih.govwikipedia.org

In response to hypoxia, the concentration of 2,3-DPG within erythrocytes increases. nih.govfiu.edu For instance, during short-term exposure to high altitudes, an increase in red blood cell 2,3-DPG levels is a key adaptive response. researchgate.net This physiological change shifts the oxyhemoglobin dissociation curve to the right, meaning a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation. derangedphysiology.com The ultimate effect is an enhanced unloading of oxygen in the tissues, which helps to compensate for the reduced oxygen supply. fiu.edu This adaptive increase in 2,3-DPG allows for the maintenance of tissue oxygenation in anemia without a correspondingly large increase in cardiac output. fiu.edu

The synthesis of 2,3-DPG is itself regulated by factors associated with hypoxia. nih.gov An increase in blood pH (alkalosis), which can occur due to hyperventilation at high altitude, stimulates glycolysis and subsequently increases the production of 2,3-DPG. derangedphysiology.comnih.gov Biochemical studies have identified the activation of key glycolytic enzymes, such as hexokinase and phosphofructokinase, as mechanisms responsible for the elevated 2,3-DPG levels in response to hypoxic conditions. researchgate.net

Regulatory Control and Homeostasis of D Glycerate 2,3 Diphosphate Levels

Intrinsic Feedback Inhibition Loops

The synthesis of 2,3-BPG is subject to a classic example of product inhibition, a form of negative feedback. The enzyme responsible for its synthesis, bisphosphoglycerate mutase (BPGM), is inhibited by 2,3-BPG itself. frontiersin.org An increase in the concentration of 2,3-BPG competitively inhibits the synthase activity of BPGM, thereby slowing down its own production. fiu.edu This self-regulatory mechanism is a key factor in preventing excessive accumulation of 2,3-BPG and maintaining its concentration within a narrow physiological range. fiu.edu Furthermore, deoxyhemoglobin, by binding to 2,3-BPG, reduces the concentration of free 2,3-BPG, which in turn alleviates the inhibition of BPGM and stimulates its synthesis. fiu.edu

Impact of Inorganic Phosphate (B84403) Concentration on Synthesis

The availability of inorganic phosphate (Pi) is a significant determinant of the rate of 2,3-BPG synthesis. Increased concentrations of inorganic phosphate can stimulate the synthesis of 2,3-BPG. frontiersin.org This is thought to occur through the stimulation of glycolysis, which increases the availability of the precursor molecule, 1,3-bisphosphoglycerate (1,3-BPG). uniprot.org Conversely, conditions of hypophosphatemia, or low inorganic phosphate levels, are associated with decreased concentrations of 2,3-BPG. frontiersin.orgnih.gov Studies have shown that oral phosphate loading can lead to a significant increase in both serum phosphate and red blood cell 2,3-BPG levels. nih.gov However, it is noteworthy that high concentrations of inorganic phosphate can also have an inhibitory effect on 2,3-BPG mutase. nih.gov

pH-Dependent Regulation of 2,3-Diphosphoglycerate Metabolism

The metabolism of 2,3-BPG is exquisitely sensitive to changes in pH, which plays a pivotal role in balancing the demands of oxygen delivery and cellular metabolism.

As a non-penetrating anion, an increase in the concentration of 2,3-BPG within the erythrocyte contributes to a decrease in intracellular pH due to the Donnan membrane equilibrium effect. frontiersin.org This localized drop in pH can, in turn, slow down glycolysis and activate 2,3-BPG phosphatase, the enzyme that degrades 2,3-BPG. frontiersin.org This represents another layer of feedback control that limits the extent of any increase in 2,3-BPG levels. frontiersin.org

Enzymatic and Transcriptional Modulation of Biosynthesis (e.g., Glycerate-2,3-P2 Synthase Expression)

The primary enzyme responsible for both the synthesis and degradation of 2,3-BPG is bisphosphoglycerate mutase (BPGM). byjus.com This multifunctional enzyme's activity is tightly regulated.

The synthase activity of BPGM is stimulated by its substrate, 1,3-bisphosphoglycerate, while its phosphatase activity is notably stimulated by 2-phosphoglycolate. nih.govgenecards.org The enzyme is also subject to inhibition by citrate. nih.gov

Hormonal control also plays a role in modulating 2,3-BPG levels. Thyroid hormones have been shown to have a biphasic effect on 2,3-BPG synthesis in erythrocytes. maayanlab.cloud Studies indicate that hyperthyroidism can increase 2,3-BPG content by stimulating erythrocyte glycolytic activity, a change independent of hemoglobin levels. abcam.com

At the transcriptional level, the expression of the BPGM gene can be influenced by various factors. For instance, in vitro maturation of oocytes has been shown to increase Bpgm gene expression and protein abundance compared to in vivo conditions. Furthermore, the presence of hemoglobin appears to regulate Bpgm expression, suggesting a sensing mechanism within cells to modulate 2,3-BPG production based on hemoglobin availability. A variety of transcription factors have been identified that can bind to the promoter of the BPGM gene, indicating a complex regulatory network.

Post-translational modifications can also impact BPGM activity. For example, glycation of a specific lysine (B10760008) residue (Lys-159) in diabetic patients can inactivate the enzyme. nih.gov

Consequences of Metabolic Enzyme Deficiencies on 2,3-Diphosphoglycerate Accumulation (e.g., Pyruvate (B1213749) Kinase Deficiency)

Deficiencies in enzymes of the glycolytic pathway can have significant consequences on the levels of 2,3-BPG. A prime example is pyruvate kinase deficiency. Pyruvate kinase catalyzes a step downstream of the Rapoport-Luebering shunt, where 2,3-BPG is synthesized. uniprot.org A deficiency in this enzyme leads to a bottleneck in the glycolytic pathway, causing an accumulation of upstream intermediates, including 2,3-BPG. uniprot.org This results in markedly elevated levels of 2,3-BPG in the red blood cells of individuals with this condition. The increased 2,3-BPG levels enhance oxygen release to the tissues, which can partially compensate for the anemia that is also a characteristic of this disorder.

Interactive Data Table: Factors Influencing D-Glycerate 2,3-Diphosphate Levels

| Regulatory Factor | Effect on 2,3-BPG Levels | Key Mechanism |

| High 2,3-BPG Concentration | Decrease | Feedback inhibition of BPGM synthase activity frontiersin.orgfiu.edu |

| High Inorganic Phosphate (Pi) | Increase | Stimulation of glycolysis, increasing 1,3-BPG availability frontiersin.org |

| Low pH (Acidosis) | Decrease | Inhibition of phosphofructokinase and dominance of BPGM phosphatase activity fiu.edunih.gov |

| High pH (Alkalosis) | Increase | Stimulation of glycolysis and BPGM synthase activity nih.govwikipedia.org |

| Pyruvate Kinase Deficiency | Increase | Accumulation of upstream glycolytic intermediates, including 1,3-BPG uniprot.org |

| Thyroid Hormones (Hyperthyroidism) | Increase | Stimulation of erythrocyte glycolytic activity abcam.com |

| Deoxyhemoglobin | Increase | Binds free 2,3-BPG, relieving feedback inhibition on BPGM fiu.edu |

Advanced Research Methodologies and Analytical Approaches for D Glycerate 2,3 Diphosphate Studies

Enzymatic Assays and Spectrophotometric Quantification

Enzymatic assays coupled with spectrophotometry are foundational techniques for the quantification of 2,3-BPG in biological samples, particularly in red blood cells. nih.govnih.gov These methods are valued for their specificity and sensitivity.

The principle of these assays often involves a series of coupled enzymatic reactions that ultimately lead to the oxidation or reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH), which can be measured spectrophotometrically. sigmaaldrich.com A common approach utilizes the enzyme 2,3-bisphosphoglycerate (B1242519) phosphatase, which hydrolyzes 2,3-BPG to 3-phosphoglycerate (B1209933) and inorganic phosphate (B84403). wikipedia.org The resulting 3-phosphoglycerate is then entered into a series of reactions from the glycolytic pathway, leading to a stoichiometric change in NADH concentration, which is monitored at a wavelength of 340 nm. sigmaaldrich.com

Another widely used method involves the enzyme phosphoglycerate mutase (PGM). In the presence of a suitable activator, PGM can catalyze the conversion of 2,3-BPG to a phosphoglycerate, which is then measured through subsequent enzymatic steps linked to NADH oxidation. sigmaaldrich.com Commercial kits are available that are based on these principles, providing a standardized method for 2,3-BPG determination. sigmaaldrich.com

Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed for the quantification of 2,3-BPG. afgsci.comelkbiotech.com These are competitive immunoassays where 2,3-BPG in the sample competes with a labeled 2,3-BPG for binding to a limited amount of antibody. The amount of labeled 2,3-BPG bound is inversely proportional to the concentration of 2,3-BPG in the sample and can be measured spectrophotometrically after the addition of a substrate that produces a colored product. afgsci.comelkbiotech.com

Table 1: Comparison of Spectrophotometric Methods for 2,3-BPG Quantification

| Method | Principle | Key Enzymes | Detection Wavelength | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Coupled Enzymatic Assay | Enzymatic conversion of 2,3-BPG and subsequent reactions linked to NADH/NAD⁺ conversion. sigmaaldrich.com | 2,3-Bisphosphoglycerate Phosphatase, Phosphoglycerate Mutase, Phosphoglycerate Kinase, Glyceraldehyde-3-Phosphate Dehydrogenase. sigmaaldrich.com | 340 nm (for NADH). sigmaaldrich.com | High specificity and sensitivity. nih.gov | Can be complex with multiple reaction steps. |

| ELISA | Competitive immunoassay. afgsci.comelkbiotech.com | Horseradish Peroxidase (HRP) conjugated to a secondary antibody or avidin. afgsci.comelkbiotech.com | 450 nm (for TMB substrate). afgsci.comelkbiotech.com | High throughput and can be used for a large number of samples. | Requires specific antibodies; potential for cross-reactivity. |

Chromatographic Techniques for Metabolite Profiling and Phosphopeptide Analysis

Chromatographic methods are indispensable for the comprehensive analysis of metabolites, including 2,3-BPG, within complex biological matrices. These techniques offer high resolution and the ability to separate and identify multiple compounds in a single run.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantification of 2,3-BPG. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It allows for the accurate measurement of 2,3-BPG concentrations in various biological samples, such as blood and tissue extracts. nih.gov Direct infusion high-resolution mass spectrometry (DI-HRMS) has also been utilized for the detection of 2,3-BPG in dried blood spots, offering a high-throughput approach for metabolomics studies. nih.gov

For the analysis of enzymes involved in 2,3-BPG metabolism, such as bisphosphoglycerate mutase, chromatographic techniques are used to purify the enzyme and to analyze its structure and post-translational modifications. For instance, reverse-phase high-performance liquid chromatography (HPLC) can be used to separate peptide fragments of the enzyme after proteolytic digestion, which can then be subjected to mass spectrometry for sequencing and identification of modifications like glycation. nih.gov

In Vitro Enzymatic Synthesis and Characterization of Associated Enzymes

The in vitro synthesis of 2,3-BPG is crucial for producing standards for analytical methods and for studying its interactions with hemoglobin and other molecules. The synthesis is typically achieved using the enzyme bisphosphoglycerate mutase (BPGM), which catalyzes the conversion of 1,3-bisphosphoglycerate to 2,3-BPG. wikipedia.orgwikipedia.org Studies have also focused on the in vitro restoration of 2,3-BPG levels in stored blood by incubating red blood cells with substrates like inosine, pyruvate (B1213749), and phosphate. ashpublications.org

The characterization of the enzymes responsible for the synthesis and degradation of 2,3-BPG, namely bisphosphoglycerate mutase and 2,3-bisphosphoglycerate phosphatase, is fundamental to understanding its metabolic regulation. wikipedia.orgwikipedia.org BPGM is a bifunctional enzyme that exhibits mutase, synthase, and phosphatase activities. nih.govwikipedia.org Researchers have purified BPGM from human erythrocytes and characterized its molecular weight, subunit structure, and kinetic properties. nih.gov These studies have revealed that BPGM is a dimer and that its phosphatase activity is enhanced by certain anions. nih.gov The enzyme has been cloned and expressed in recombinant systems, which facilitates detailed structural and functional studies. nih.gov

Table 2: Key Enzymes in 2,3-BPG Metabolism

| Enzyme | EC Number | Function | Key Characteristics |

|---|---|---|---|

| Bisphosphoglycerate Mutase (BPGM) | 5.4.2.4 | Catalyzes the synthesis of 2,3-BPG from 1,3-bisphosphoglycerate. wikipedia.org Also has phosphatase activity. nih.gov | Dimeric protein, found in erythrocytes and placental cells. wikipedia.orgnih.gov |

| 2,3-Bisphosphoglycerate Phosphatase | 3.1.3.13 | Catalyzes the hydrolysis of 2,3-BPG to 3-phosphoglycerate and phosphate. wikipedia.org | A hydrolase that plays a role in glycolysis/gluconeogenesis. wikipedia.org |

Mathematical and Computational Modeling of Erythrocyte Metabolism and 2,3-Diphosphoglycerate Dynamics

Mathematical and computational models are essential for integrating the vast amount of kinetic and thermodynamic data related to erythrocyte metabolism into a coherent framework. nih.govscispace.com These models allow for the simulation of metabolic fluxes and the investigation of the complex regulatory networks that control the concentration of 2,3-BPG.

Detailed kinetic models of the human erythrocyte have been developed that include the glycolytic pathway, the pentose (B10789219) phosphate pathway, and the Rapoport-Luebering shunt, where 2,3-BPG is synthesized. nih.govscispace.com These models incorporate the kinetic properties of the enzymes, the binding of metabolites to hemoglobin, and the effects of pH and oxygen tension. nih.gov By simulating these models, researchers can explore how various factors influence the steady-state concentration of 2,3-BPG and its dynamic response to physiological changes. portlandpress.comscispace.com

These computational approaches have provided significant insights into the control of 2,3-BPG metabolism. For example, modeling has shown that the feedback inhibition of hexokinase and phosphofructokinase by 2,3-BPG is as important as the product inhibition of 2,3-BPG synthase in regulating its own concentration. portlandpress.comscispace.com Furthermore, these models have been instrumental in understanding the mechanisms that maintain ATP and 2,3-DPG levels in red blood cells during storage. keio.ac.jp The development of multi-scale computational models allows for the integration of information from the molecular level to the whole-cell level, providing a more comprehensive understanding of physiological processes. nih.gov

Genetic Manipulation and Molecular Biology Approaches for Pathway Elucidation (e.g., Gene Disruption/Overexpression)

Genetic manipulation and molecular biology techniques are powerful tools for dissecting the roles of specific enzymes and pathways in 2,3-BPG metabolism. While extensive genetic manipulation in human erythrocytes is challenging due to the lack of a nucleus in mature cells, studies in model organisms and in vitro systems have provided valuable information.

The cloning and expression of the gene for bisphosphoglycerate mutase have enabled site-directed mutagenesis studies to identify key amino acid residues involved in its catalytic activity and regulation. nih.gov For example, research has identified specific lysine (B10760008) residues that are sites of glycation, leading to inactivation of the enzyme in diabetic patients. nih.gov

In vivo studies using expression plasmids have been employed in some animal models to explore the effects of overexpressing certain hormones on steroid production within the context of an active BPG axis, demonstrating the potential for genetic approaches to study related pathways. mdpi.com While not directly targeting the 2,3-BPG pathway, these methods highlight the feasibility of using genetic tools to investigate metabolic regulation in vivo. The study of naturally occurring genetic deficiencies, such as the complete deficiency of diphosphoglycerate mutase in human erythrocytes, has provided unique insights into the role of this enzyme and the consequences of its absence on red blood cell metabolism and function. jci.org

Isotopic Labeling Strategies for Tracing Metabolic Flux (e.g., in Gluconeogenesis Studies)

Isotopic labeling is a cornerstone of metabolic research, allowing for the tracing of atoms through metabolic pathways and the quantification of metabolic fluxes. In the context of 2,3-BPG, stable isotopes like ¹³C are used to follow the fate of glucose carbons as they are metabolized through glycolysis and the Rapoport-Luebering shunt.

By providing cells with ¹³C-labeled glucose, researchers can use mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the labeling patterns of 2,3-BPG and other intermediates. nih.govnih.gov This information can be used to determine the relative activities of different pathways and to calculate the flux of carbon through the 2,3-BPG shunt. nih.gov For instance, ¹³C and ³¹P NMR have been used for an in vivo kinetic characterization of 2,3-bisphosphoglycerate synthase/phosphatase. nih.gov

Metabolic flux analysis (MFA) using isotopic tracers is a sophisticated technique that combines experimental labeling data with computational modeling to provide a quantitative picture of cellular metabolism. nih.gov These methods have been applied to study gluconeogenesis and the Krebs cycle, which are interconnected with the glycolytic pathway that produces the precursor for 2,3-BPG synthesis. nih.govnih.gov The development of ¹³C isotopically non-stationary metabolic flux analysis (¹³C-INST-MFA) provides a dynamic view of metabolic fluxes and pool sizes. nih.gov

Emerging Research Themes and Future Directions in D Glycerate 2,3 Diphosphate Research

Discovery and Functional Characterization of Novel Enzymes in the Rapoport-Luebering Shunt

For decades, the Rapoport-Luebering shunt was thought to be governed solely by the multifunctional enzyme bisphosphoglycerate mutase (BPGM), which catalyzes both the synthesis of 2,3-DPG from 1,3-bisphosphoglycerate (1,3-BPG) and its degradation to 3-phosphoglycerate (B1209933) (3-PG). nih.govtuscany-diet.net However, recent discoveries have expanded this traditional view, revealing a more complex and nuanced enzymatic control of the shunt.

A significant breakthrough has been the identification and characterization of a second, distinct enzyme with 2,3-DPG phosphatase activity: the multiple inositol (B14025) polyphosphate phosphatase (MIPP1). nih.govtuscany-diet.net Unlike the phosphatase activity of BPGM which removes the phosphate (B84403) group at the C-2 position, MIPP1 specifically hydrolyzes the phosphate at the C-3 position of 2,3-DPG, producing 2-phosphoglycerate (2-PG). nih.govnih.gov This finding is profound as it demonstrates that the glycolytic pathway can bypass the formation of 3-PG, a crucial precursor for serine biosynthesis and an activator of AMP-activated protein kinase. nih.gov

The discovery of MIPP1's role in 2,3-DPG metabolism is the result of research showing its evolutionary conservation from the social amoeba Dictyostelium to birds and mammals, highlighting its fundamental biological importance. nih.govtuscany-diet.net In Dictyostelium, genetic manipulation of MIPP1 expression was shown to significantly alter cellular 2,3-DPG concentrations, confirming its physiological relevance in regulating the levels of this metabolite. nih.gov The total activity of this novel phosphatase in erythrocytes has been found to be comparable to the phosphatase activity of BPGM. nih.gov This dual-enzyme system for 2,3-DPG degradation suggests a more sophisticated regulatory capacity within the Rapoport-Luebering shunt than previously appreciated.

Future research in this area will likely focus on:

Investigating the relative contributions of BPGM and MIPP1 to 2,3-DPG turnover under various physiological and pathological conditions.

Elucidating the specific regulatory mechanisms that control the activity of MIPP1 towards 2,3-DPG.

Searching for other potential enzymes that may participate in or regulate the Rapoport-Luebering shunt, further expanding our understanding of its complexity.

Elucidating Additional Allosteric Interactions Beyond Hemoglobin

While the allosteric regulation of hemoglobin by 2,3-DPG is its most well-known function, emerging research is uncovering a broader network of interactions where 2,3-DPG acts as a key signaling molecule, regulating the activity of several other critical enzymes. libretexts.orgwikipedia.orguah.esbyjus.com This positions 2,3-DPG as a central feedback regulator of erythrocyte metabolism.

Key glycolytic enzymes have been identified as targets for 2,3-DPG inhibition. It exerts feedback control on the upper part of the glycolytic pathway by inhibiting hexokinase and phosphofructokinase (PFK) , the primary rate-limiting steps of glycolysis. frontiersin.orgnih.gov The inhibition of hexokinase by 2,3-DPG is complex and can be relieved by increasing concentrations of ATP and Mg²⁺, suggesting a sophisticated mechanism for modulating glycolytic flux in response to the cell's energy state and the levels of 2,3-DPG itself. umich.edu Similarly, the inhibition of PFK by 2,3-DPG provides another layer of control over the entry of glucose-6-phosphate into the glycolytic pathway. uu.nlnih.govcapes.gov.br Unbound 2,3-DPG has also been shown to inhibit phosphoglycerate kinase and pyruvate (B1213749) kinase. frontiersin.org

Beyond glycolysis, 2,3-DPG has been shown to regulate the Pentose (B10789219) Phosphate Pathway (PPP) . Studies have demonstrated that 2,3-DPG can inhibit the first two enzymes of the PPP: glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) . nih.gov In cases of pyruvate kinase deficiency, where cellular 2,3-DPG levels are significantly elevated, this inhibition leads to a marked decrease in PPP activity. nih.gov This interaction is critical, as the PPP is the sole source of NADPH in erythrocytes, which is essential for protecting the cell against oxidative damage. nih.gov

The table below summarizes the known allosteric interactions of 2,3-DPG with enzymes other than hemoglobin.

| Enzyme | Metabolic Pathway | Effect of 2,3-DPG | Research Finding |

| Hexokinase | Glycolysis | Inhibition | Acts as a feedback inhibitor, with the effect modulated by ATP and Mg²⁺ concentrations. nih.govumich.edunih.gov |

| Phosphofructokinase (PFK) | Glycolysis | Inhibition | A key point of regulation to control glycolytic rate in response to high 2,3-DPG levels. nih.govuu.nlnih.gov |

| Pyruvate Kinase | Glycolysis | Inhibition | Inhibited by unbound 2,3-diphosphoglycerate. frontiersin.org |

| Phosphoglycerate Kinase | Glycolysis | Inhibition | Inhibited by unbound 2,3-diphosphoglycerate. frontiersin.org |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Inhibition | Suppresses the entry point of the PPP, potentially reducing NADPH production. nih.gov |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Pentose Phosphate Pathway | Inhibition | Acts as a competitive inhibitor with respect to 6-phosphogluconate, further limiting PPP flux. nih.gov |

Future investigations will likely aim to discover and characterize other protein targets of 2,3-DPG, potentially uncovering new regulatory roles in processes such as membrane maintenance, ion transport, and cellular signaling.

Investigation of Interconnections with Other Intracellular Metabolic Networks

The function of 2,3-DPG is intricately woven into the larger metabolic fabric of the erythrocyte. Current research is focused on mapping the interconnections between the Rapoport-Luebering shunt and other key metabolic pathways, revealing a highly integrated network that maintains cellular homeostasis.

Inositol Phosphate Turnover: A direct and significant link between 2,3-DPG metabolism and inositol phosphate turnover has been established through the discovery of the dual functionality of the enzyme MIPP1. nih.gov As a multiple inositol polyphosphate phosphatase, MIPP1 is a known player in the metabolism of inositol phosphates. nih.gov Its ability to also dephosphorylate 2,3-DPG creates a direct enzymatic bridge between these two pathways. nih.govnih.gov This finding suggests a mechanism where changes in the flux of inositol phosphates could directly influence the levels of 2,3-DPG, and vice versa, thereby linking glycolytic regulation with cellular signaling pathways mediated by inositol phosphates. nih.gov

Pentose Phosphate Pathway (PPP): The interconnection with the PPP is primarily one of negative regulation. As detailed in the previous section, high concentrations of 2,3-DPG inhibit the key enzymes G6PD and 6PGD. nih.gov This creates a crucial metabolic trade-off. Conditions that lead to an accumulation of 2,3-DPG (e.g., hypoxia, certain enzyme deficiencies) to facilitate oxygen release may simultaneously compromise the cell's antioxidant defenses by suppressing the PPP-dependent production of NADPH. nih.gov This suppression can increase susceptibility to oxidative stress, which may contribute to hemolysis in certain pathological states like pyruvate kinase deficiency. nih.gov

Future research will continue to explore the dynamic interplay between these pathways, using systems biology approaches to model how metabolic flux is partitioned and regulated in response to various physiological stimuli and pathological insults.

Development of Advanced Technologies for In Vivo Metabolic Studies

Understanding the dynamic regulation of 2,3-DPG metabolism within the intact cellular environment requires sophisticated analytical techniques that can provide a snapshot of in vivo kinetics and concentrations. The development of such advanced technologies is a major driving force in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 31P NMR have been instrumental in non-invasively monitoring the time courses of 2,3-DPG and related metabolites within intact erythrocytes. nih.gov These techniques have been pivotal in demonstrating that the in vivo kinetic behavior of enzymes like BPGM can differ significantly from that observed in in vitro assays with purified enzymes. nih.gov For example, NMR studies have revealed that the Km of BPGM for 2,3-DPG is substantially higher in vivo than in vitro, and that the maximal activity of the phosphatase is also greater within the cell. nih.gov

Mass Spectrometry (MS)-Based Metabolomics: The advent of high-resolution mass spectrometry has revolutionized the study of metabolism. Techniques such as direct infusion high-resolution mass spectrometry (DIHRMS) are now being applied to red blood cell metabolomics, allowing for the rapid and sensitive detection of a wide range of metabolites, including 2,3-DPG, from small sample volumes like dried blood spots (DBS). nih.gov Researchers are developing methods to translate these non-quantitative or semi-quantitative metabolomics data into accurate quantitative measurements by applying correction factors, for instance, for hematocrit. nih.gov This high-throughput approach opens the door to large-scale clinical and population studies. researcher.lifenih.gov

Computational Modeling and Systems Biology: The complexity of the interconnected metabolic pathways within the erythrocyte necessitates the use of computational modeling to integrate experimental data and predict metabolic behavior. researchgate.netaimed-analytics.com Detailed mathematical models of erythrocyte metabolism, incorporating glycolysis, the PPP, and the Rapoport-Luebering shunt, are continuously being refined. nih.gov These models, which account for enzyme kinetics, allosteric regulation, and metabolite binding, are powerful tools for simulating metabolic responses to stimuli like changes in pH or oxygen tension and for generating testable hypotheses about metabolic control. researchgate.netaimed-analytics.com

The future of in vivo metabolic studies will likely involve the integration of these multi-omics technologies. Combining metabolomics, proteomics, and genomics data with advanced computational modeling will provide an unprecedented system-level understanding of 2,3-DPG's role in red blood cell physiology and its alterations in disease. aimed-analytics.comresearchgate.net

Evolutionary Perspectives on the Conservation and Divergence of 2,3-Diphosphoglycerate Metabolism in Diverse Organisms

Examining the metabolism of 2,3-DPG and its function across different species provides valuable insights into its evolutionary history and the diverse strategies organisms have developed to regulate oxygen transport.

Conservation: The core machinery of the Rapoport-Luebering shunt appears to be an ancient and conserved metabolic module. The shunt has been identified in both mammals and birds. nih.gov The discovery that the enzyme MIPP1 functions as a 2,3-BPG 3-phosphatase in organisms as evolutionarily distant as the amoeba Dictyostelium and mammals suggests that this enzymatic activity arose early in eukaryotic evolution. nih.gov This conservation underscores the fundamental importance of regulating bisphosphoglycerate levels.

Divergence: Despite the conservation of the pathway, there is significant divergence in its utilization and the primary allosteric effectors of hemoglobin. While 2,3-DPG is the principal regulator in many mammals, including humans, horses, dogs, and rabbits, this is not a universal trait. nih.gov A fascinating example of divergence is seen in several mammalian species, including cats, sheep, goats, and cows. nih.gov The hemoglobins (B146990) of these animals have intrinsically low oxygen affinity and interact only weakly with 2,3-DPG. Correspondingly, their erythrocytes contain very low concentrations of this metabolite. nih.gov Structural differences in the N-terminal region of the hemoglobin beta chains in these species are thought to account for the weak binding of 2,3-DPG. nih.gov

Birds, for instance, primarily use inositol phosphates, such as inositol pentaphosphate (IPP), as the main allosteric regulators of hemoglobin, a function also linked to the versatile MIPP1 enzyme. nih.gov

Developmental changes also highlight divergence. In pigs, a significant increase in red blood cell 2,3-DPG levels occurs in the weeks after birth, which is associated with a decrease in blood oxygen affinity. nih.gov This postnatal adaptation involves both the elimination of fetal cells with low 2,3-DPG content and the maturation of new cells that accumulate higher levels of the metabolite as they age in circulation. nih.gov This contrasts with the well-known difference in humans, where fetal hemoglobin has a lower affinity for 2,3-DPG than adult hemoglobin, facilitating oxygen transfer across the placenta. byjus.comyoutube.com

Future research in comparative genomics and metabolomics will undoubtedly uncover more variations in the regulation and function of the Rapoport-Luebering shunt, providing a clearer picture of how this central metabolic pathway has been adapted to meet the diverse physiological demands of different organisms.

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of D-glycerate 2,3-diphosphate sodium salt in metabolic pathways, and how can these roles be experimentally validated?

- Answer : D-Glycerate 2,3-diphosphate (2,3-DPG) serves as a critical intermediate in glycolysis and a modulator of hemoglobin-oxygen affinity. To validate its roles:

- Glycolytic Activity : Use purified enzymes (e.g., phosphoglycerate mutase) in coupled assays with NADH-linked detection to quantify substrate turnover .

- Oxygen Transport Regulation : Perform oxygen dissociation curves using erythrocyte lysates spiked with 2,3-DPG, monitoring p50 shifts via blood gas analyzers .

- Key Data :

Q. How should researchers handle and store this compound to ensure stability in experimental settings?

- Answer :

- Storage : Aliquot and store at −20°C in airtight, desiccated vials to prevent hydrolysis. Avoid freeze-thaw cycles .

- Purity Verification : Use enzymatic assays (e.g., coupled with glyceraldehyde-3-phosphate dehydrogenase) or HPLC to confirm absence of 3-phosphoglycerate impurities (<5% by mass) .

Q. What spectroscopic or chromatographic methods are recommended for structural confirmation of this compound?

- Answer :

- NMR : Analyze P-NMR peaks at δ 0–5 ppm (for diphosphate groups) and H-NMR for glycerol backbone protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Na] ions (expected m/z ~316 for anhydrous form) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pH-dependent stability of 2,3-DPG in hemoglobin interaction studies?

- Answer : Contradictions often arise from buffer composition and Fe(III)-hemoglobin redox state. Mitigate by:

- Standardizing Buffers : Use 0.1 M sodium phosphate (pH 7.0) with 0.1 M NaCl to mimic physiological conditions .

- Controlling Redox State : Pre-treat hemoglobin with ascorbate to maintain Fe(II) state, as Fe(III) accelerates 2,3-DPG degradation .

- Example Data Conflict :

| Study | [2,3-DPG] Stability | Conditions | Resolution |

|---|---|---|---|

| El-Yassin et al. (2014) | Rapid degradation at pH 7.0 | Fe(III)-hemoglobin, 37°C | Use Fe(II)-hemoglobin |

Q. What experimental strategies optimize the use of 2,3-DPG as a cofactor in enzyme assays with competing substrates?

- Answer :

- Competitive Inhibition : Pre-incubate enzymes (e.g., bisphosphoglycerate phosphatase) with 2,3-DPG to saturate binding sites before adding competitors like 2-phosphoglycolate.

- Kinetic Profiling : Determine IC50 values for competitors using fixed 2,3-DPG concentrations (1–5 mM) and variable inhibitor levels .

Q. How does the sodium counterion in 2,3-DPG salts influence its biochemical activity compared to other salt forms (e.g., pentacyclohexylammonium)?

- Answer : Sodium salts enhance aqueous solubility but may introduce ionic strength artifacts. For comparative studies:

- Activity Assays : Test sodium vs. ammonium salts in identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and normalize for ionic strength .

- Structural Analysis : Use X-ray crystallography to assess salt-specific binding modes in enzyme active sites .

Methodological Best Practices

Q. What controls are essential when quantifying 2,3-DPG in complex biological matrices (e.g., erythrocyte lysates)?

- Answer :

- Internal Standards : Spike samples with C-labeled 2,3-DPG for LC-MS/MS quantification .

- Matrix Blanks : Use hemolyzed 2,3-DPG-depleted erythrocytes (treated with phosphatase) to correct for background .

Q. How can researchers address discrepancies in reported molecular weights or purity levels of commercial 2,3-DPG sodium salts?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.